REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=CC(I)=C[C:3]=1CO.[H-].[Na+].C([Li])CCC.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([N:26]=[CH:27][C:28]([F:31])([F:30])[F:29])=[CH:22][CH:21]=1.[CH2:32]1[CH2:36][O:35][CH2:34][CH2:33]1>>[Cl:1][C:2]1[CH:9]=[CH:34][C:33]([CH:27]([NH:26][C:23]2[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[CH:21][CH:22]=2)[C:28]([F:29])([F:30])[F:31])=[C:32]([CH2:36][OH:35])[CH:3]=1.[Cl:1][C:2]1[CH:3]=[C:32]([CH:33]=[CH:34][CH:9]=1)[CH2:36][OH:35] |f:1.2|
|
Name
|
|
Quantity
|
0.537 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CO)C=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.406 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N=CC(F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a further 5 min the reaction was quenched with saturated ammonium chloride solution
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a gum which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica (eluting with 2% methanol/chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C(C(F)(F)F)NC1=CC=C(C=C1)OC)CO
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CO)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |